Several 2-(methyloxy)-N-[2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl]-4,6-bis(trifluoromethyl)benzamide derivatives exhibit activity at the GlyT1 transporter [, , ]. GlyT1 is a key regulator of glycine levels in the brain, and its dysfunction is implicated in schizophrenia. These findings suggest that modulating GlyT1 activity with 2-phenyl-2-(trifluoromethyl)pyrrolidine derivatives could hold therapeutic potential for schizophrenia treatment.
Research has identified 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole (Compound 31) [, ] as a potent and selective antagonist of TRPA1. This ion channel plays a crucial role in pain sensation, particularly inflammatory pain. Antagonizing TRPA1 with compounds like Compound 31, which incorporates the 2-phenyl-2-(trifluoromethyl) moiety, presents a potential avenue for developing novel analgesics.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4